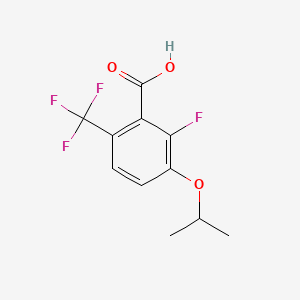
2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H10F4O3 It is a derivative of benzoic acid, characterized by the presence of fluorine, isopropoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via a nucleophilic substitution reaction, followed by the incorporation of the isopropoxy group through an etherification process. The fluorine atom is usually introduced using a fluorinating agent such as Selectfluor. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Industrial methods also emphasize the importance of purification techniques like recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzoic acid
- 2-Fluoro-3-(trifluoromethyl)benzoic acid
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-3-isopropoxy-6-(trifluoromethyl)benzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility and reactivity compared to other similar compounds. Additionally, the combination of fluorine and trifluoromethyl groups contributes to its high stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10F4O3 |
|---|---|
Molecular Weight |
266.19 g/mol |
IUPAC Name |
2-fluoro-3-propan-2-yloxy-6-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H10F4O3/c1-5(2)18-7-4-3-6(11(13,14)15)8(9(7)12)10(16)17/h3-5H,1-2H3,(H,16,17) |
InChI Key |
ACZCPTZHLAUGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)C(F)(F)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















